trans-1-Cinnamylpiperazine

Description

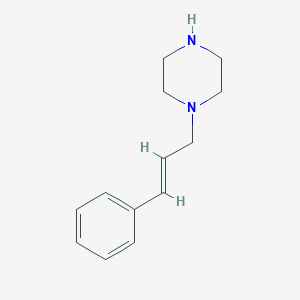

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[(E)-3-phenylprop-2-enyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2/c1-2-5-13(6-3-1)7-4-10-15-11-8-14-9-12-15/h1-7,14H,8-12H2/b7-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGEIOMTZIIOUMA-QPJJXVBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1)C/C=C/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501035300 | |

| Record name | (E)-1-Cinnamylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501035300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87179-40-6, 18903-01-0 | |

| Record name | (E)-1-Cinnamylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501035300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-cinnamylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.759 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 87179-40-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to trans-1-Cinnamylpiperazine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-1-Cinnamylpiperazine is a piperazine derivative that serves as a versatile building block in medicinal chemistry.[1][2] This technical guide provides a comprehensive overview of its chemical properties, structural features, and its role as a precursor in the synthesis of pharmacologically active molecules. Notably, it is utilized in the development of bile acid piperazinyl derivatives which have demonstrated pro-apoptotic effects on various human carcinoma cell lines.[2][3][4] The document also outlines a representative synthetic protocol and discusses the potential signaling pathways associated with the biological activity of its derivatives.

Chemical and Physical Properties

This compound is a solid at room temperature, appearing as a pale yellow solid.[2] Its key chemical and physical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₈N₂ | [5][6][7][8][9][10] |

| Molecular Weight | 202.30 g/mol | [1][4][5][7][8][9] |

| Melting Point | 39-44 °C | [1][2][9][11] |

| Boiling Point | 129 °C at 1 mm Hg | [1][2][9][11] |

| Density | 0.989 g/mL at 25 °C | [1][2][9][11] |

| Refractive Index | 1.574-1.576 | [2][9] |

| pKa | 9.17 ± 0.10 (Predicted) | [2][9] |

| Solubility | Chloroform (Sparingly), Methanol (Slightly) | [2] |

Chemical Structure

The structure of this compound features a piperazine ring linked to a cinnamyl group in the trans configuration.

| Identifier | Value | Source |

| IUPAC Name | 1-[(E)-3-phenylprop-2-enyl]piperazine | [4] |

| SMILES | C1CN(CCN1)C/C=C/C2=CC=CC=C2 | [4] |

| InChI | InChI=1S/C13H18N2/c1-2-5-13(6-3-1)7-4-10-15-11-8-14-9-12-15/h1-7,14H,8-12H2/b7-4+ | [4] |

| CAS Number | 87179-40-6 | [2][5][6][8][10] |

Experimental Protocols

Representative Synthesis of Cinnamylpiperazine Derivatives

The following is a general procedure for the synthesis of cinnamylpiperazine derivatives, adapted from a method for synthesizing fluorinated analogs.[11] This protocol illustrates a common synthetic route involving the coupling of a piperazine derivative with a cinnamyl moiety.

Workflow for the Synthesis of Cinnamylpiperazine Derivatives

Caption: A generalized three-step workflow for the synthesis of this compound.

Methodology:

-

Protection of Piperazine: To a solution of piperazine in a suitable solvent such as dichloromethane (CH₂Cl₂), di-tert-butyl dicarbonate ((Boc)₂O) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature until completion, yielding tert-butyl piperazine-1-carboxylate.

-

Alkylation with Cinnamyl Chloride: The protected piperazine is then reacted with trans-cinnamyl chloride in the presence of a base, such as triethylamine (Et₃N), in a solvent like acetonitrile. The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed. The resulting product is tert-butyl 4-cinnamylpiperazine-1-carboxylate.

-

Deprotection: The Boc-protected intermediate is dissolved in CH₂Cl₂ and treated with an excess of trifluoroacetic acid (TFA) at room temperature.[11] After stirring for a few hours, the solvent and excess acid are removed under reduced pressure. The crude product is then purified, typically by column chromatography, to yield this compound.

Biological Activity and Signaling Pathways

This compound is a key intermediate in the synthesis of bile acid derivatives that exhibit pro-apoptotic properties in cancer cell lines.[2][3][4] Bile acids themselves can induce apoptosis through various mechanisms, primarily involving the activation of death receptor and mitochondrial pathways.[1][12] The conjugation of bile acids with moieties like cinnamylpiperazine can enhance this cytotoxic activity.

The pro-apoptotic signaling cascade initiated by cytotoxic bile acid derivatives generally involves the following key events:

-

Death Receptor Activation: Toxic bile acids can lead to the activation of death receptors, such as Fas, on the cell surface.[12]

-

Caspase Cascade Initiation: This activation triggers the downstream activation of initiator caspases, particularly caspase-8.[1]

-

Mitochondrial Pathway Engagement: Activated caspase-8 can cleave Bid to tBid, which in turn translocates to the mitochondria and promotes the release of cytochrome c.[12]

-

Apoptosome Formation and Effector Caspase Activation: Cytochrome c release leads to the formation of the apoptosome and the activation of caspase-9, which subsequently activates effector caspases like caspase-3.[5][12]

-

Execution of Apoptosis: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell death.[1][3]

Pro-Apoptotic Signaling Pathway of Bile Acid Derivatives

Caption: A simplified diagram of the pro-apoptotic signaling pathway induced by bile acid derivatives.

References

- 1. Mechanism of Bile Acid-Induced Programmed Cell Death and Drug Discovery against Cancer: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemicalbook.com [chemicalbook.com]

- 3. Synthesis of bile acid derivatives and in vitro cytotoxic activity with pro-apoptotic process on multiple myeloma (KMS-11), glioblastoma multiforme (GBM), and colonic carcinoma (HCT-116) human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. Sulfasalazine reduces bile acid induced apoptosis in human hepatoma cells and perfused rat livers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sulfasalazine reduces bile acid induced apoptosis in human hepatoma cells and perfused rat livers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. This compound - Product Center - Pharmaceutical chemistry laboratory Co.,Ltb. [plcchemical.com]

- 11. Newly Synthesized Fluorinated Cinnamylpiperazines Possessing Low In Vitro MAO-B Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bile acids: regulation of apoptosis by ursodeoxycholic acid - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of trans-1-Cinnamylpiperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for trans-1-Cinnamylpiperazine, a valuable building block in medicinal chemistry. The document details two core synthetic strategies: direct N-alkylation and reductive amination. Each section includes detailed experimental protocols, quantitative data, and process visualizations to facilitate practical application in a laboratory setting. This compound is utilized in the synthesis of various compounds, including bile acid derivatives with pro-apoptotic properties on human carcinoma cell lines.

Introduction to Synthetic Strategies

The synthesis of this compound can be efficiently achieved through two principal methods. The choice of method may depend on the availability of starting materials, desired purity, and scalability requirements.

-

Direct N-Alkylation: This classical approach involves the direct reaction of piperazine with a cinnamyl halide, such as cinnamyl chloride or bromide. To favor mono-alkylation and minimize the formation of the di-substituted byproduct, a large excess of piperazine is typically employed.

-

Reductive Amination: A versatile and widely used method in modern organic synthesis, this one-pot reaction involves the condensation of piperazine with cinnamaldehyde to form an intermediate iminium ion, which is subsequently reduced in situ to yield the target amine. This method is known for its high selectivity and mild reaction conditions.

The logical relationship between these two primary synthetic routes is illustrated in the diagram below.

Pathway 1: Direct N-Alkylation of Piperazine

This pathway utilizes the nucleophilic nature of the secondary amine in piperazine to displace a halide from cinnamyl chloride. A large excess of piperazine is crucial to statistically favor the formation of the mono-substituted product.

Experimental Protocol: N-Alkylation

This protocol is adapted from a known procedure for the synthesis of N-cinnamyl piperazine.[1]

-

Reaction Setup: In a reaction vessel equipped with a stirrer and reflux condenser, dissolve absolute piperazine (217 g, 2.5 mol) in isopropanol (1 L).

-

Addition of Alkylating Agent: Add cinnamyl chloride (72.6 g, 0.5 mol) dropwise to the piperazine solution at room temperature.

-

Reaction: After the addition is complete, heat the reaction mixture to 70°C and maintain with stirring for 3 hours.

-

Solvent Removal: After the reaction period, distill off the isopropanol under reduced pressure.

-

Workup: Dissolve the resulting residue in chloroform (500 ml). Wash the chloroform solution sequentially with a sodium hydroxide solution and then with water.

-

Drying: Dry the organic layer over anhydrous potassium carbonate and then filter.

-

Purification: Remove the chloroform by distillation in vacuo. The excess piperazine can be removed from the crude product by sublimation. The remaining residue is then distilled under reduced pressure (162°-165° C at 4 mmHg) to yield pure N-cinnamyl piperazine. The product can be further purified by recrystallization from n-hexane.

Quantitative Data: N-Alkylation

| Parameter | Value | Reference |

| Piperazine | 2.5 mol | [1] |

| Cinnamyl Chloride | 0.5 mol | [1] |

| Solvent | Isopropanol (1 L) | [1] |

| Reaction Temperature | 70°C | [1] |

| Reaction Time | 3 hours | [1] |

| Yield | 56% | [1] |

| Boiling Point | 162-165°C (4 mmHg) | [1] |

| Melting Point | 31-33°C | [1] |

Pathway 2: Reductive Amination

This modern and efficient one-pot method couples cinnamaldehyde and piperazine, followed by in situ reduction. Sodium triacetoxyborohydride is a mild and selective reducing agent well-suited for this transformation, as it tolerates a wide range of functional groups and minimizes side reactions.[2]

Experimental Protocol: Reductive Amination

This is a general, representative protocol based on established procedures for reductive amination using sodium triacetoxyborohydride.[2][3]

-

Reaction Setup: To a solution of trans-cinnamaldehyde (1 equiv.) in a suitable solvent such as 1,2-dichloroethane (DCE) or ethyl acetate (EtOAc), add piperazine (1.1 equiv.).

-

Addition of Reducing Agent: Stir the mixture at room temperature for approximately 20-30 minutes to allow for the initial formation of the iminium ion. Subsequently, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equiv.) portion-wise to the mixture.

-

Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).

-

Quenching: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure this compound.

Quantitative Data: Reductive Amination (Representative)

This table provides typical stoichiometries and conditions for a direct reductive amination reaction.[2][3] Yields are generally high for this type of transformation.

| Parameter | Value/Type | Rationale |

| Cinnamaldehyde | 1.0 equiv. | Limiting reagent |

| Piperazine | 1.1 - 1.2 equiv. | Slight excess to ensure complete reaction of the aldehyde |

| Reducing Agent | NaBH(OAc)₃ (1.2 - 1.5 equiv.) | Ensures complete reduction of the intermediate iminium ion |

| Solvent | 1,2-Dichloroethane (DCE) or Ethyl Acetate (EtOAc) | Common solvents for this reaction, providing good solubility[2] |

| Reaction Temperature | Room Temperature | Mild conditions are typically sufficient |

| Reaction Time | 2 - 24 hours | Monitored by TLC or LC-MS |

| Yield | Typically >80% | Reductive aminations are generally high-yielding reactions |

Conclusion

Both direct N-alkylation and reductive amination are effective and viable methods for the synthesis of this compound. The direct alkylation route is straightforward but requires careful control of stoichiometry to avoid di-alkylation, often by using a large excess of piperazine. The reductive amination pathway offers a more controlled, one-pot procedure that is often higher yielding and avoids the generation of halide waste streams, aligning well with the principles of green chemistry. The selection of the optimal pathway will depend on specific laboratory constraints, including starting material availability, cost, and desired scale of production.

References

Physical properties of trans-1-Cinnamylpiperazine like melting and boiling points.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties of trans-1-Cinnamylpiperazine, a key intermediate in the synthesis of various pharmacologically active compounds. This document outlines its known melting and boiling points, provides detailed hypothetical experimental protocols for their determination, and explores its role in synthetic pathways leading to compounds with significant biological activity.

Core Physical Properties

This compound is a piperazine derivative that presents as a solid at room temperature.[1][2] Its core physical characteristics are summarized in the table below.

| Physical Property | Value | Reference |

| Melting Point | 39-44 °C | [2][3] |

| Boiling Point | 129 °C at 1 mm Hg | [2][3] |

Experimental Protocols

Determination of Melting Point

The melting point of this compound can be determined using the capillary method with a calibrated melting point apparatus.

Methodology:

-

Sample Preparation: A small, finely powdered sample of crystalline this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a calibrated digital melting point apparatus.

-

Heating and Observation: The sample is heated at a controlled rate. An initial rapid heating phase can be employed to approach the expected melting range, followed by a slower heating rate (1-2 °C per minute) near the melting point to ensure accuracy.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire solid phase has transitioned to a clear liquid is recorded as the completion of melting. The melting point is reported as this range.

Determination of Boiling Point (Under Reduced Pressure)

Given that this compound has a high boiling point at atmospheric pressure, distillation under reduced pressure is the standard method to determine its boiling point without decomposition.

Methodology:

-

Apparatus Setup: A small-scale distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The apparatus is connected to a vacuum pump with a manometer to monitor the pressure.

-

Sample and Boiling Chips: The round-bottom flask is charged with this compound and a few boiling chips to ensure smooth boiling.

-

Distillation: The system is evacuated to the desired pressure (e.g., 1 mm Hg). The flask is then gently heated.

-

Data Recording: The temperature is recorded when the vapor condensation on the thermometer bulb is in equilibrium with the liquid, and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point at the recorded pressure.

Synthetic Utility and Biological Relevance

This compound serves as a versatile building block in organic synthesis, particularly in the development of novel therapeutic agents.

Precursor to Pro-Apoptotic Agents

This compound is utilized in the synthesis of bile acid piperazinyl derivatives, which have demonstrated pro-apoptotic properties in human carcinoma cell lines.[2] The general synthetic scheme involves the coupling of the piperazine moiety of this compound with a bile acid derivative.

The resulting bile acid-piperazinyl derivatives can induce apoptosis through mechanisms that often involve the mitochondrial pathway. This process is characterized by the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction and the subsequent activation of the caspase cascade, ultimately resulting in programmed cell death.

References

In-Depth Technical Guide: trans-1-Cinnamylpiperazine (CAS 87179-40-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-1-Cinnamylpiperazine, with the CAS number 87179-40-6, is a versatile organic compound that has garnered significant interest in medicinal chemistry.[1][2] Structurally, it features a piperazine ring attached to a cinnamyl group. This scaffold serves as a crucial building block for the synthesis of a diverse range of derivatives with promising biological activities.[3][4] This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and its role in the development of novel therapeutic agents with anticancer, anticonvulsant, and pro-apoptotic properties.

Chemical and Physical Properties

This compound is a clear, colorless to pale yellow liquid or solid with the molecular formula C₁₃H₁₈N₂ and a molecular weight of 202.30 g/mol .[3][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 87179-40-6 | [5] |

| Molecular Formula | C₁₃H₁₈N₂ | [3] |

| Molecular Weight | 202.30 g/mol | [3] |

| Appearance | Clear colorless to yellow liquid/solid | [5] |

| Melting Point | 39-44 °C | [5] |

| Boiling Point | 129 °C at 1 mm Hg | [5] |

| Density | 0.989 g/mL at 25 °C | [5] |

| Refractive Index | 1.574-1.576 | [5] |

| pKa | 9.17 ± 0.10 (Predicted) | [5] |

| Solubility | Sparingly soluble in Chloroform, Slightly soluble in Methanol | [5] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the nucleophilic substitution reaction between piperazine and a cinnamyl halide, such as cinnamyl chloride.

General Synthesis Protocol for this compound

A common method for the preparation of this compound involves the reaction of an excess of piperazine with cinnamyl chloride in a suitable solvent like isopropanol or ethanol.[1]

Experimental Protocol:

-

Dissolve a significant molar excess of anhydrous piperazine (e.g., 5 equivalents) in isopropanol.[1]

-

Add cinnamyl chloride (1 equivalent) dropwise to the piperazine solution at room temperature with stirring.[1]

-

After the addition is complete, heat the reaction mixture to reflux (approximately 70-80 °C) for several hours (e.g., 3 hours).[1]

-

Monitor the reaction progress using an appropriate technique (e.g., TLC).

-

Upon completion, remove the solvent under reduced pressure.[1]

-

Dissolve the residue in an organic solvent such as chloroform and wash with an aqueous solution of sodium hydroxide and then with water to remove unreacted piperazine and piperazine hydrochloride.[1]

-

Dry the organic layer over an anhydrous drying agent (e.g., potassium carbonate), filter, and concentrate in vacuo to yield the crude product.[1]

-

Purify the crude product by distillation or recrystallization from a suitable solvent like n-hexane to obtain pure this compound.[1]

Caption: Synthesis workflow for this compound.

Biological Activities and Applications

This compound is a key intermediate in the synthesis of various biologically active molecules.

Anticancer Activity: Pancreatic Cancer

Derivatives of this compound have shown significant potential as inhibitors of pancreatic cancer cell proliferation. A notable study by Laskowska et al. (2017) explored opioid tripeptides hybridized with this compound.[2]

Table 2: In Vitro Cytotoxicity of Opioid Tripeptides Hybridized with this compound against Pancreatic Cancer Cell Lines (IC₅₀ in µM)

| Compound | PANC-1 | MIA PaCa-2 |

| H-Tyr-D-Ala-Phe-Cyn | 15.3 ± 1.1 | 18.2 ± 1.5 |

| H-Tyr-D-Ala-Trp-Cyn | 12.8 ± 0.9 | 16.5 ± 1.3 |

| H-Tyr-D-Thr-Phe-Cyn | 21.7 ± 1.8 | 25.4 ± 2.1 |

| H-Tyr-D-Thr-Trp-Cyn | 19.5 ± 1.6 | 22.1 ± 1.9 |

| Data extracted from Laskowska et al., 2017. "Cyn" represents the this compound moiety. |

Experimental Protocol: MTT Assay for Cytotoxicity

-

Seed pancreatic cancer cells (PANC-1 or MIA PaCa-2) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds (hybridized this compound derivatives) for 48 or 72 hours.

-

After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

-

Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC₅₀ values from the dose-response curves.

Proposed Signaling Pathway: Induction of Apoptosis in Pancreatic Cancer

While the precise mechanism for these hybrid molecules is still under investigation, it is hypothesized that they induce apoptosis in pancreatic cancer cells. The binding to opioid receptors could trigger downstream signaling cascades that lead to the activation of caspases and ultimately, programmed cell death.

Caption: Hypothesized apoptotic pathway induced by derivatives.

Anticonvulsant Activity

Cinnamylpiperazine derivatives have also been investigated for their potential as anticonvulsant agents. Structure-activity relationship (SAR) studies have been conducted to optimize their efficacy.

Experimental Protocol: Maximal Electroshock (MES) Test

-

Administer the test compounds intraperitoneally (i.p.) or orally to mice.

-

After a specified period, subject the mice to an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) via corneal electrodes.

-

Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

The ability of the compound to prevent the tonic hindlimb extension is considered an indication of anticonvulsant activity.

-

Determine the median effective dose (ED₅₀) for protection against MES-induced seizures.

Proposed Mechanism of Action: Modulation of Ion Channels and Neurotransmitter Systems

The anticonvulsant effects of cinnamylpiperazine derivatives are likely mediated through the modulation of voltage-gated ion channels (e.g., sodium and calcium channels) and/or enhancement of GABAergic inhibition or reduction of glutamatergic excitation.

Caption: Potential anticonvulsant mechanisms of action.

Pro-apoptotic Activity in Other Cancers

This compound has been utilized in the synthesis of bile acid piperazinyl derivatives that exhibit pro-apoptotic properties in various human carcinoma cell lines. A study by Brossard et al. (2010) highlighted the potential of these hybrids as anticancer agents. Further investigation into the specific data from this study is ongoing.

Conclusion

This compound is a valuable scaffold in drug discovery, providing a foundation for the development of novel therapeutic agents with a range of biological activities. Its derivatives have demonstrated promising efficacy in preclinical models of pancreatic cancer and epilepsy. The synthetic accessibility of this core structure allows for extensive chemical modifications, enabling the fine-tuning of pharmacological properties. Future research should focus on elucidating the precise mechanisms of action of these derivatives and optimizing their potency and selectivity to advance them towards clinical development. This in-depth technical guide serves as a foundational resource for researchers and drug development professionals interested in harnessing the therapeutic potential of this compound and its analogues.

References

- 1. prepchem.com [prepchem.com]

- 2. CN101624384A - Method for preparing cinnamon piperazine - Google Patents [patents.google.com]

- 3. In Vivo, In Vitro and In Silico Studies of the Hybrid Compound AA3266, an Opioid Agonist/NK1R Antagonist with Selective Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. US3573291A - Cinnamylpiperazine preparations - Google Patents [patents.google.com]

An In-depth Technical Guide to trans-1-Cinnamylpiperazine: Molecular Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential information regarding the molecular weight and chemical formula of trans-1-Cinnamylpiperazine, a compound of interest in various research and development applications. The data presented is compiled from verified chemical databases and suppliers.

Core Molecular Data

The fundamental molecular properties of this compound are summarized in the table below for quick reference and comparison.

| Property | Value | Citations |

| Chemical Formula | C₁₃H₁₈N₂ | [1][2][3][4][5][6] |

| Molecular Weight | 202.30 g/mol | [2][3][5][6] |

| CAS Number | 87179-40-6 | [1][2] |

Chemical Structure and Identification

A clear understanding of the compound's structure is crucial for any experimental design or computational modeling. The following diagram illustrates the logical relationship between the compound's name, its 2D chemical structure, and its key identifiers.

Caption: Key identifiers for this compound.

Experimental Considerations

While this guide focuses on the core molecular data, it is important to note that this compound is a piperazine derivative.[7][8] It has been utilized in the synthesis of various compounds with potential biological activities, including pro-apoptotic properties in human carcinoma cell lines and as an antiprotozoal agent.[7][8] Researchers planning to use this compound should refer to its Material Safety Data Sheet (MSDS) for detailed handling and safety information. The compound is typically a clear colorless to yellow liquid or a solid with a melting point in the range of 39-44 °C.[7][8][9]

References

- 1. calpaclab.com [calpaclab.com]

- 2. scbt.com [scbt.com]

- 3. parchem.com [parchem.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound - Product Center - Pharmaceutical chemistry laboratory Co.,Ltb. [plcchemical.com]

- 6. 1-Cinnamylpiperazine | C13H18N2 | CID 726896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 87179-40-6 [chemicalbook.com]

- 8. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. echemi.com [echemi.com]

An In-depth Technical Guide to trans-1-Cinnamylpiperazine and Its Biologically Active Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-1-Cinnamylpiperazine, systematically known by its IUPAC name 1-[(E)-3-phenylprop-2-enyl]piperazine , is a key organic intermediate in the synthesis of novel therapeutic agents.[1][2][3] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its role as a precursor to derivatives with significant pro-apoptotic and anticonvulsant activities. This document details experimental protocols, summarizes quantitative data, and visualizes relevant biological pathways and experimental workflows to support further research and development in this area.

Chemical Properties and Synthesis

This compound is a piperazine derivative with the molecular formula C₁₃H₁₈N₂ and a molecular weight of approximately 202.3 g/mol .[4][5] It is a solid at room temperature and serves as a versatile building block in medicinal chemistry.[4]

Synthesis of this compound

General Experimental Protocol: Synthesis of Monosubstituted Piperazines

A common strategy involves the nucleophilic substitution reaction between piperazine and an appropriate electrophile. The following is a generalized protocol that can be adapted for the synthesis of this compound:

-

Reaction Setup: A solution of a large molar excess of piperazine in a suitable solvent (e.g., ethanol, acetonitrile, or a polar aprotic solvent) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Reagent Addition: trans-Cinnamyl chloride or bromide, dissolved in the same solvent, is added dropwise to the piperazine solution at room temperature.

-

Reaction Conditions: The reaction mixture is then heated to reflux and maintained at this temperature for several hours while monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between an aqueous basic solution (e.g., 1M NaOH) and an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel to yield the pure this compound.

Pro-apoptotic Activity of Bile Acid Derivatives

This compound is a crucial intermediate for the synthesis of bile acid-piperazinyl derivatives that exhibit pro-apoptotic properties in various cancer cell lines.[4] A notable example is the synthesis of N-[4N-cinnamylpiperazin-1-yl)-3α,7β-dihydroxy-5β-cholan-24-amide.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the reported cytotoxic activities (IC₅₀ values) of a key derivative synthesized from this compound against several human cancer cell lines.

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) |

| N-[4N-cinnamylpiperazin-1-yl)-3α,7β-dihydroxy-5β-cholan-24-amide | KMS-11 | Multiple Myeloma | Data not available |

| GBM | Glioblastoma Multiforme | Data not available | |

| HCT-116 | Colonic Carcinoma | Data not available |

Note: While the source indicates pro-apoptotic activity, the specific IC₅₀ values were not available in the retrieved search results.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the synthesized compounds is typically evaluated using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture: Human cancer cell lines (e.g., KMS-11, GBM, HCT-116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (derivatives of this compound) and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a further 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization and Measurement: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or isopropanol), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.

Proposed Pro-apoptotic Signaling Pathway

The pro-apoptotic activity of the bile acid-cinnamylpiperazine conjugates is likely mediated through the intrinsic apoptosis pathway, initiated by cellular stress induced by the bile acid moiety.

Anticonvulsant Activity of Cinnamylpiperazine Derivatives

Derivatives of cinnamylpiperazine have also been investigated for their potential as anticonvulsant agents.[4] The evaluation of these compounds typically involves in vivo animal models of seizures.

Quantitative Data: Anticonvulsant Activity

The following table presents representative anticonvulsant activity data (ED₅₀ values) for piperazine derivatives from studies using standard animal models.

| Compound Class | Animal Model | Seizure Type | ED₅₀ (mg/kg) |

| Piperazine Derivatives | Mouse | Maximal Electroshock (MES) | Data not available |

| Mouse | Subcutaneous Metrazol (scMet) | Data not available |

Note: While the potential for anticonvulsant activity of cinnamylpiperazine derivatives is mentioned, specific ED₅₀ values for these particular derivatives were not found in the search results. The table structure is provided for the presentation of such data when available.

Experimental Protocol: In Vivo Anticonvulsant Screening

The anticonvulsant activity of novel compounds is commonly assessed using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scMet) tests in rodents.

-

Animal Model: Male albino mice are typically used for these studies.

-

Compound Administration: The test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses.

-

Maximal Electroshock (MES) Test: At a predetermined time after compound administration, a maximal electrical stimulus is delivered through corneal electrodes. The ability of the compound to prevent the tonic hind limb extension phase of the seizure is recorded as a measure of protection.

-

Subcutaneous Pentylenetetrazole (scMet) Test: A convulsant dose of pentylenetetrazole is injected subcutaneously. The animals are observed for the onset of clonic seizures, and the ability of the test compound to prevent or delay the seizures is recorded.

-

Data Analysis: The dose of the compound that protects 50% of the animals from seizures (ED₅₀) is calculated for each test.

Proposed Mechanisms of Anticonvulsant Action

The anticonvulsant effects of piperazine derivatives are often attributed to their interaction with various components of the central nervous system.[6][7] Potential mechanisms include the modulation of voltage-gated ion channels and the enhancement of inhibitory neurotransmission.

Conclusion

This compound is a valuable scaffold for the development of novel therapeutic agents. Its derivatives have demonstrated promising pro-apoptotic and anticonvulsant activities, warranting further investigation. This technical guide provides a foundational understanding of the synthesis, biological evaluation, and potential mechanisms of action related to this class of compounds, intended to facilitate future research and drug discovery efforts. mechanisms of action related to this class of compounds, intended to facilitate future research and drug discovery efforts.

References

- 1. 1-Cinnamylpiperazine | C13H18N2 | CID 726896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Product Center - Pharmaceutical chemistry laboratory Co.,Ltb. [plcchemical.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound | 87179-40-6 [chemicalbook.com]

- 5. calpaclab.com [calpaclab.com]

- 6. Anticonvulsant activity of two novel piperazine derivatives with potent kainate antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and anticonvulsant activity of novel 2,6-diketopiperazine derivatives. Part 1: perhydropyrrole[1,2-a]pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

The Diverse Biological Landscape of Cinnamylpiperazine Derivatives: A Technical Guide

Introduction: The cinnamylpiperazine scaffold, characterized by a piperazine ring linked to a cinnamyl group, has emerged as a privileged structure in medicinal chemistry. This versatile core has given rise to a plethora of derivatives exhibiting a wide spectrum of biological activities. These compounds have garnered significant interest from researchers, scientists, and drug development professionals due to their potential therapeutic applications, which span from potent opioid analgesia to anticancer, antimicrobial, and anti-inflammatory effects. This technical guide provides an in-depth overview of the known biological activities of cinnamylpiperazine derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows to facilitate further research and development in this promising area.

Opioid Receptor Modulation

A significant class of cinnamylpiperazine derivatives functions as synthetic opioids, primarily targeting the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR) critical for mediating analgesia.

Mechanism of Action

These derivatives bind to and activate the MOR, initiating a signaling cascade that leads to the desired analgesic effects. The potency and efficacy of these compounds are often evaluated by their ability to induce MOR-dependent signaling, such as the recruitment of β-arrestin 2 (βarr2), a key protein in GPCR regulation and signaling.

Quantitative Data: In Vitro Opioid Activity

| Compound | Assay | Potency (EC50) | Efficacy (Emax) | Reference |

| AP-238 | βarr2 Recruitment | 248 nM | - | [1][2] |

| 2-Methyl AP-237 | βarr2 Recruitment | - | 125% (vs. Hydromorphone) | [1][2] |

| AP-237 | βarr2 Recruitment | > 3 µM | - | [2] |

| para-Methyl AP-237 | βarr2 Recruitment | - | - | [1][2] |

EC50 (Half maximal effective concentration) indicates the concentration of a drug that induces a response halfway between the baseline and maximum. Emax (Maximum effect) is relative to a standard agonist.

Experimental Protocol: β-Arrestin 2 Recruitment Assay

The PathHunter® β-arrestin recruitment assay is a common method to quantify the activation of the μ-opioid receptor.[3][4]

-

Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably co-expressing the human μ-opioid receptor (OPRM1) fused to a small enzyme fragment (ProLink) and a fusion protein of β-arrestin 2 and a larger, complementing fragment of β-galactosidase (EA, or Enzyme Acceptor) are used.

-

Compound Preparation: Test compounds are serially diluted in an appropriate buffer to create a concentration gradient.

-

Assay Procedure:

-

Cells are plated in 384-well microplates and incubated.

-

The diluted compounds are added to the cells and incubated to allow for receptor binding and β-arrestin recruitment.

-

Upon ligand binding and receptor activation, β-arrestin 2 is recruited to the receptor, forcing the complementation of the two β-galactosidase fragments.

-

A detection reagent solution containing a chemiluminescent substrate is added.

-

-

Data Analysis: The active β-galactosidase enzyme hydrolyzes the substrate, producing a chemiluminescent signal that is measured using a plate reader. The signal intensity is proportional to the extent of β-arrestin 2 recruitment. Dose-response curves are generated by plotting the signal against the logarithm of the compound concentration to determine EC50 and Emax values.[3]

Signaling Pathway Diagram

Caption: Cinnamylpiperazine binding to MOR, leading to G-protein activation and β-arrestin recruitment.

Anticancer Activity

Several cinnamylpiperazine derivatives have demonstrated significant antiproliferative effects against a range of human cancer cell lines, highlighting their potential as novel anticancer agents.

Quantitative Data: In Vitro Cytotoxicity

| Compound Class | Cell Line | Cancer Type | Activity Metric | Value (µM) | Reference |

| Phthalazinylpiperazine (7e) | MDA-MB-231 | Breast | IC50 | 0.013 | [5] |

| Phthalazinylpiperazine (7e) | A549 | Lung | IC50 | 2.19 | [5] |

| Phthalazinylpiperazine (7e) | HT-29 | Colon | IC50 | 2.19 | [5] |

| Triazine Derivative (2c) | MCF7 | Breast | IC50 | 4.14 | [6] |

| Triazine Derivative (2c) | C26 | Colon | IC50 | 7.87 | [6] |

| Triazine Derivative (4c) | C26 | Colon | IC50 | 1.71 | [6] |

| Oleanonic Acid Hybrid (4) | NCI-60 Panel | Various | Avg. GI50 | 1.03 | [7] |

IC50 (Half maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. GI50 (50% growth inhibition) is the concentration that inhibits cell growth by 50%.

Experimental Protocol: NCI-60 Human Tumor Cell Line Screen

The U.S. National Cancer Institute's 60 human cancer cell line (NCI-60) screen is a pivotal tool for identifying and characterizing novel anticancer agents.[8][9][10]

-

Cell Lines: The panel consists of 60 different human cancer cell lines, representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, kidney, and prostate.[9]

-

Plating: Cells are inoculated into 384-well microtiter plates at densities ranging from 250 to 2,500 cells/well, depending on the cell line's doubling time, and incubated for 24 hours.[10]

-

Compound Addition:

-

Incubation: The plates are incubated for a further 48 hours.

-

Endpoint Measurement: Cell viability is determined using a luminescent assay, such as the CellTiter-Glo assay, which measures ATP as an indicator of metabolically active cells. Luminescence is measured at the time of drug addition (Time zero, Tz) and after 48 hours of exposure.[10]

-

Data Analysis: The results are expressed as the percentage of growth inhibition. Compounds showing significant activity are then subjected to a five-dose screen to determine parameters like GI50, TGI (Total Growth Inhibition), and LC50 (Lethal Concentration 50%).[11]

Experimental Workflow Diagram

Caption: A typical workflow for the discovery and preclinical evaluation of anticancer compounds.

Antimicrobial Activity

Cinnamylpiperazine derivatives have also been investigated for their potential to combat bacterial infections. Studies have evaluated their efficacy against a range of both Gram-positive and Gram-negative bacteria.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

| Compound ID | Gram-positive Bacteria | MIC (mg/mL) | Gram-negative Bacteria | MIC (mg/mL) | Reference |

| Compound 2 | S. aureus | 0.05 | E. coli | 0.05 | [12] |

| Compound 2 | S. longisporum | 0.05 | P. aeruginosa | 0.05 | [12] |

| Compound 2 | S. lutea | 0.1 | S. enteritidis | 0.05 | [12] |

| Compound 8 | S. aureus | 0.05 | E. coli | 0.05 | [12] |

| Compound 8 | S. longisporum | 0.05 | P. aeruginosa | 0.05 | [12] |

| Compound 8 | M. flavus | 0.05 | P. vulgaris | 0.05 | [12] |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.

Experimental Protocol: MIC Determination (Broth Microdilution)

-

Inoculum Preparation: A standardized suspension of the target bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the bacterial suspension. A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.

-

Incubation: The plate is incubated at 35-37°C for 16-20 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[13]

Other Notable Biological Activities

The therapeutic potential of cinnamylpiperazine derivatives extends beyond the activities detailed above.

Anti-inflammatory Activity

Certain piperazine derivatives have demonstrated noteworthy anti-inflammatory properties. For example, in the carrageenan-induced rat paw edema model, a standard test for acute inflammation, some compounds have been shown to significantly reduce edema formation.[14][15] One study found that compound LQFM182 reduced edema at a dose of 100 mg/kg and also decreased levels of pro-inflammatory cytokines IL-1β and TNF-α.[14]

-

Animal Dosing: Rats are orally administered the test compound or a vehicle control. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.[16][17]

-

Edema Induction: After a set period (e.g., 1 hour), a sub-plantar injection of 1% carrageenan solution is administered into the right hind paw of each rat to induce localized inflammation.[16][18]

-

Measurement: The volume of the paw is measured at baseline (before carrageenan injection) and at several time points thereafter (e.g., 1, 2, 3, 4 hours) using a plethysmometer.[17]

-

Analysis: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the vehicle control group.

Anticonvulsant Activity

Derivatives have also been evaluated as anticonvulsants. In rodent models, such as the maximal electroshock (MES) seizure test, compounds are assessed for their ability to prevent or delay the onset of seizures. One study identified a derivative, compound 8h, with an ED50 (median effective dose) of 27.4 mg/kg in the MES test, which was superior to the standard drug valproate.[19] Another study found that pBB-PzDA provided protection against sound-induced seizures in mice at an intraperitoneal dose of 0.33-1.0 mmol/kg.[20]

Logical Relationship Diagram

Caption: Diverse biological activities stemming from the core cinnamylpiperazine chemical scaffold.

Conclusion

Cinnamylpiperazine derivatives represent a remarkably versatile and pharmacologically significant class of compounds. Their demonstrated activities as opioid modulators, anticancer agents, antimicrobials, and anti-inflammatory drugs underscore their vast therapeutic potential. The data and protocols summarized in this guide serve as a foundational resource for researchers aiming to explore the structure-activity relationships, optimize lead compounds, and elucidate the mechanisms of action for this promising molecular scaffold. Further investigation is warranted to fully harness the potential of cinnamylpiperazine derivatives in the development of next-generation therapeutics.

References

- 1. Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]

- 5. Synthesis and cytotoxic evaluation of some new phthalazinylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dctd.cancer.gov [dctd.cancer.gov]

- 9. NCI-60 Cancer Cell Lines: Research Applications & Analysis Guide | Revvity [revvity.com]

- 10. dctd.cancer.gov [dctd.cancer.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. files01.core.ac.uk [files01.core.ac.uk]

- 14. Anti-inflammatory effect of a new piperazine derivative: (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. inotiv.com [inotiv.com]

- 17. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 19. researchgate.net [researchgate.net]

- 20. Anticonvulsant activity of two novel piperazine derivatives with potent kainate antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Applications of trans-1-Cinnamylpiperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-1-Cinnamylpiperazine has emerged as a versatile scaffold in medicinal chemistry, serving as a foundational structure for the synthesis of a diverse range of derivatives with significant therapeutic potential. This technical guide provides a comprehensive overview of the current state of research on this compound and its analogues, with a focus on their applications in antipsychotic, anticancer, antiprotozoal, and opioid-related research. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying biological pathways to facilitate further investigation and drug development efforts in these critical therapeutic areas.

Introduction

This compound is a piperazine derivative that has garnered interest as a key building block in the synthesis of novel therapeutic agents. The inherent structural features of the piperazine ring and the cinnamyl group allow for extensive chemical modifications, leading to the development of compounds with a wide spectrum of pharmacological activities. Research has primarily focused on the derivatization of this core structure to optimize target affinity and efficacy. This guide will delve into the synthesis of the parent compound and explore the therapeutic promise of its derivatives.

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of cinnamyl chloride with an excess of piperazine.

Experimental Protocol: Synthesis of this compound

Materials:

-

Piperazine

-

Cinnamyl chloride

-

Absolute ethanol

-

Acetone

-

Anhydrous sodium carbonate

Procedure:

-

Dissolve an excess of piperazine in absolute ethanol.

-

React the piperazine solution with cinnamyl chloride to form cinnamylpiperazine[1][2].

-

The resulting cinnamylpiperazine can then be used as a starting material for further derivatization. For example, it can be reacted with a halogenated derivative in an acetone solution in the presence of anhydrous sodium carbonate[1][2].

A detailed workflow for the synthesis is presented below:

Potential Therapeutic Applications

Antipsychotic Activity

Derivatives of this compound have shown promise as potential antipsychotic agents due to their interaction with key neurotransmitter receptors, particularly dopamine D2 and serotonin 5-HT1A receptors. Atypical antipsychotics often exhibit a pharmacological profile that includes antagonism at D2 receptors and partial agonism at 5-HT1A receptors, a combination believed to be effective against both positive and negative symptoms of schizophrenia with a reduced risk of extrapyramidal side effects.

Studies on 1-cinnamyl-4-(2-methoxyphenyl)piperazine derivatives have demonstrated high affinity for the D2 receptor and low to moderate affinity for the 5-HT1A receptor[3].

Table 1: Receptor Binding Affinities of selected this compound Derivatives

| Compound | Target Receptor | Binding Affinity (Ki, nM) | Reference |

|---|---|---|---|

| 1-Cinnamyl-4-(2-methoxyphenyl)piperazine derivative | Dopamine D2 | High Affinity (Specific values not provided) | [3] |

| 1-Cinnamyl-4-(2-methoxyphenyl)piperazine derivative | Serotonin 5-HT1A | Low to Moderate Affinity (Specific values not provided) | [3] |

| 1-Benzylpiperazine analogue of a tetralin derivative | Serotonin 5-HT1A | 3.6 | [4] |

| 1-Benzylpiperazine analogue of a tetralin derivative | Sigma Receptor | 7.0 |[4] |

Dopamine D2 Receptor Signaling: The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o class of G proteins. Agonist binding to the D2 receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.

Serotonin 5-HT1A Receptor Signaling: The 5-HT1A receptor is also a Gi/o-coupled GPCR. Its activation similarly leads to the inhibition of adenylyl cyclase and a decrease in cAMP levels. Additionally, the βγ subunits of the G protein can activate other downstream effectors, including G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuron.

In Vivo Behavioral Assays for Antipsychotic Activity:

-

Apomorphine-Induced Climbing Test in Mice: This model is used to screen for dopamine D2 receptor antagonism. Apomorphine, a dopamine agonist, induces a characteristic climbing behavior in mice, which can be inhibited by antipsychotic drugs.

-

House mice in cylindrical wire mesh cages.

-

Administer the test compound (a this compound derivative) intraperitoneally.

-

After a set pre-treatment time (e.g., 20 minutes), administer apomorphine (e.g., 2.5 mg/kg) subcutaneously[5].

-

Observe and score the climbing behavior at regular intervals for a defined period (e.g., 20 minutes)[5].

-

Calculate the half-effective dose (HED50) that inhibits 50% of the climbing behavior compared to a vehicle-treated control group[5].

-

-

MK-801-Induced Hyperactivity Test in Mice: This assay models the positive symptoms of schizophrenia. MK-801, an NMDA receptor antagonist, induces hyperlocomotion in mice, which can be attenuated by antipsychotic agents.

-

Pre-treat adult male mice with the test compound or vehicle[6].

-

Habituate the mice to locomotor activity cages[6].

-

Administer MK-801 (e.g., 0.32 mg/kg)[6].

-

Record locomotor activity for a specified duration (e.g., 75-120 minutes)[6].

-

Analyze the data to determine if the test compound significantly suppresses MK-801-induced hyperactivity[6].

-

Anticancer Activity

This compound is utilized in the synthesis of bile acid derivatives that exhibit pro-apoptotic properties in human carcinoma cell lines[7][8]. These hybrid molecules are designed to target cancer cells and induce programmed cell death.

Various derivatives incorporating the piperazine moiety have been evaluated for their anticancer activity.

Table 2: In Vitro Cytotoxicity of selected Piperazine Derivatives in Cancer Cell Lines

| Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Ciprofloxacin-piperazine derivative 2 | Multiple | 10 | [9][10] |

| Ciprofloxacin-piperazine derivative 6h | Multiple | 10 | [9][10] |

| Bicyclo-octyl ω-(4-piperazin-1-yl)alkanoate | - | ≤0.06 | [3][11] |

| 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine | MCF7, BT20, T47D, CAMA-1 | 0.31–120.52 |

| 4-Piperazinyl-quinoline-isatin hybrid | MDA-MB468, MCF7 | 10.34–66.78 | |

The pro-apoptotic effects of bile acid derivatives often involve the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways of apoptosis. These pathways converge on the activation of caspases, a family of proteases that execute the apoptotic program.

In Vitro Assays for Anticancer Activity:

-

MTT Assay for Cell Viability: This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability and proliferation.

-

Seed cancer cells in a 96-well plate and allow them to adhere.

-

Treat the cells with various concentrations of the this compound derivative for a specified duration (e.g., 24, 48, or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals[12].

-

Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals[12].

-

Measure the absorbance at approximately 570 nm using a microplate reader[13].

-

Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

-

-

Annexin V/Propidium Iodide (PI) Staining for Apoptosis by Flow Cytometry: This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Treat cells with the test compound to induce apoptosis.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add fluorescently labeled Annexin V and PI to the cell suspension[14][15].

-

Incubate for 15-20 minutes at room temperature in the dark[14][15].

-

Analyze the stained cells by flow cytometry. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells, while PI enters and stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells)[14][15].

-

-

Caspase Activity Assay: This assay quantifies the activity of key executioner caspases, such as caspase-3.

-

Prepare cell lysates from treated and untreated cells.

-

Add a caspase-3 substrate (e.g., DEVD-pNA or a fluorogenic substrate) to the lysates[13][16].

-

Incubate to allow the active caspase-3 to cleave the substrate, releasing a chromophore (pNA) or a fluorophore[13][16].

-

Measure the absorbance or fluorescence to determine the level of caspase-3 activity[13][16].

-

Antiprotozoal Activity

This compound has been used as a test compound to investigate its efficacy against the protozoan Philasterides dicentrarchi[11]. The broader class of piperazine derivatives is known for its anthelmintic properties, which may share mechanistic similarities with its antiprotozoal effects.

The anthelmintic action of piperazine involves the paralysis of parasites by acting as an agonist at inhibitory GABA receptors, which are chloride ion channels. This leads to hyperpolarization of muscle cells and subsequent relaxation, allowing the host to expel the organism[1][17]. While this mechanism is established for helminths, the specific mode of action against protozoa like Philasterides dicentrarchi may differ and requires further investigation.

A common method to assess antiprotozoal activity is to measure the inhibition of parasite growth in culture. The following is a general protocol for Plasmodium falciparum, which can be adapted for other protozoa.

-

Synchronize parasite cultures to the ring stage.

-

Prepare serial dilutions of the test compound in a 96-well plate.

-

Add the parasitized red blood cells to the wells.

-

Incubate the plates for a full growth cycle (e.g., 48-72 hours).

-

Quantify parasite growth using a DNA-intercalating dye like SYBR Green I or DAPI, or by measuring the incorporation of a radiolabeled precursor like [3H]-hypoxanthine[7][18][19].

-

Measure fluorescence or radioactivity to determine the extent of parasite growth inhibition and calculate the IC50 value.

Opioid-Related Research

Cinnamylpiperazines have been identified as a class of synthetic opioids, structurally distinct from fentanyl. These compounds primarily interact with the µ-opioid receptor (MOR).

Derivatives such as 2-methyl AP-237 and AP-238 have been studied for their µ-opioid receptor activation potential.

Table 3: In Vitro µ-Opioid Receptor (MOR) Activation of Cinnamylpiperazine Derivatives

| Compound | Potency (EC50, nM) | Efficacy (Emax, % relative to hydromorphone) | Reference |

|---|---|---|---|

| AP-238 | 248 | Not specified | [18] |

| 2-Methyl AP-237 | Not specified | 125 |[18] |

A radioligand binding assay can be used to determine the affinity of cinnamylpiperazine derivatives for opioid receptors.

-

Prepare membrane homogenates from cells expressing the opioid receptor of interest (e.g., µ-opioid receptor).

-

Incubate the membranes with a radiolabeled opioid ligand (e.g., [3H]-DAMGO) and varying concentrations of the unlabeled test compound.

-

After incubation, separate the bound and free radioligand by rapid filtration.

-

Quantify the radioactivity on the filters using liquid scintillation counting.

-

Analyze the data to determine the Ki value, which represents the binding affinity of the test compound.

Conclusion

This compound is a valuable scaffold for the development of novel therapeutic agents with diverse pharmacological activities. Its derivatives have demonstrated significant potential as antipsychotics, anticancer agents, antiprotozoals, and synthetic opioids. The ability to readily modify the core structure allows for the fine-tuning of activity at various biological targets. Further research, particularly in elucidating the specific mechanisms of action and conducting comprehensive preclinical and clinical studies, is warranted to fully realize the therapeutic potential of this promising class of compounds. This guide provides a foundational resource for researchers to design and execute further investigations into the multifaceted applications of this compound and its derivatives.

References

- 1. Piperazine - Wikipedia [en.wikipedia.org]

- 2. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 3. 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 6. Piperazine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 7. resources.revvity.com [resources.revvity.com]

- 8. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.plos.org [journals.plos.org]

- 10. 7-((4-Substituted)piperazin-1-yl) derivatives of ciprofloxacin: synthesis and in vitro biological evaluation as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. New N-methylpiperazinyl derivatives of bicyclic antiprotozoal compounds [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]

- 14. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mpbio.com [mpbio.com]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. What is the mechanism of Piperazine? [synapse.patsnap.com]

- 18. Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]

In Vitro Efficacy of Piperazine Derivatives as Antiprotozoal Agents Against Philasterides dicentrarchi

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The search for novel antiprotozoal agents is a critical area of research, driven by the significant impact of protozoan diseases on both human and animal health. The piperazine scaffold is a well-established pharmacophore in medicinal chemistry, known for its presence in a wide array of bioactive compounds. While a specific investigation into the in vitro antiprotozoal efficacy of trans-1-Cinnamylpiperazine against common protozoan parasites of humans was not identified in the reviewed literature, substantial research has been conducted on piperazine-containing derivatives against the scuticociliate fish pathogen Philasterides dicentrarchi. This histiophagous ciliate is responsible for scuticociliatosis, a disease causing severe economic losses in aquaculture. This technical guide provides a comprehensive overview of the in vitro efficacy, experimental protocols, and key findings from studies on piperazine derivatives tested against P. dicentrarchi, offering valuable insights for the development of antiprotozoal drugs.

Data Presentation: In Vitro Efficacy of Piperazine Derivatives

The following tables summarize the quantitative data on the in vitro activity of various piperazine-containing compounds against Philasterides dicentrarchi. The primary metric used in these studies is the Minimum Lethal Concentration (MLC), which is the lowest concentration of the compound that causes 100% mortality of the ciliates within a 24-hour period.

Table 1: In Vitro Activity of Piperazine-Substituted Naphthyridines against Philasterides dicentrarchi

| Compound ID | Substitution on Piperazine Ring | MLC in PBS (mg/L) | MLC in Seawater (mg/L) |

| 2f | 4-methyl | 50 | 12.5 |

| 5o | 4-methyl | 50 | 12.5 |

Data sourced from studies on newly synthesized antiprotozoal agents.

Table 2: In Vitro Activity of Piperazine-Substituted Pyridothienotriazines against Philasterides dicentrarchi

| Compound ID | Substitution on Piperazine Ring | MLC in PBS (mg/L) | MLC in Seawater (mg/L) |

| 12d | 4-ethyl | 25 | 6.2 |

| 12f | 4-benzyl | 25 | 6.2 |

| 12h | 4-(2-phenylethyl) | 25 | 6.2 |

| 12k | 4-(2-hydroxyethyl) | 0.8 | 1.5 |

| 12m | 4-(ethoxycarbonyl) | 25 | 6.2 |

Data highlights the promising activity of pyridothienotriazine derivatives, with compound 12k showing efficacy comparable to established antiparasitic drugs like niclosamide and oxyclozanide.[1]

Experimental Protocols

The following sections detail the methodologies employed in the in vitro screening of piperazine derivatives against Philasterides dicentrarchi.

Isolation and Culture of Philasterides dicentrarchi

-

Source: Ciliates are isolated from the ascitic fluid of turbot (Scophthalmus maximus) experimentally infected with P. dicentrarchi.

-

Culture Medium: The parasites are cultured in L-15 (Leibovitz) medium supplemented with 10% fetal bovine serum (FBS), 1% L-glutamine, and a mix of antibiotics (100 IU/mL penicillin and 100 µg/mL streptomycin).

-

Maintenance: Cultures are maintained at 20°C and subcultured every 3-4 days. For experimental assays, ciliates are grown in medium containing autoclaved Vibrio anguillarum as a food source.

In Vitro Susceptibility Testing

-

Compound Preparation: Stock solutions of the test compounds are typically prepared in dimethylsulfoxide (DMSO) or distilled water.

-

Assay Plate Preparation: The assays are performed in 96-well microtiter plates. Serial dilutions of the test compounds are made in either phosphate-buffered saline (PBS) or filtered seawater.

-

Inoculation: A standardized suspension of P. dicentrarchi (approximately 2 x 104 ciliates/mL) is added to each well.

-

Incubation: The plates are incubated for 24 hours at 20°C.

-

Endpoint Determination: After incubation, the wells are examined under an inverted microscope to determine the Minimum Lethal Concentration (MLC). The MLC is defined as the lowest drug concentration that results in 100% mortality of the ciliates.

-

Morphological Assessment: The effects of the compounds on ciliate morphology, such as cell rounding, vacuolization, and cell lysis, are also noted.

Mandatory Visualizations

Experimental Workflow for In Vitro Antiprotozoal Screening

The following diagram illustrates the general workflow for testing the efficacy of compounds against Philasterides dicentrarchi.

Caption: Workflow for in vitro screening of antiprotozoal compounds.

Logical Relationship of Key Experimental Components

This diagram shows the relationship between the parasite, the test compounds, and the experimental conditions leading to the final efficacy determination.

Caption: Key components influencing the in vitro efficacy outcome.

Conclusion

References

The Strategic Synthesis of Bile Acid-Cinnamylpiperazine Conjugates: A Technical Guide to Developing Novel Pro-Apoptotic Agents

For Immediate Release

This technical guide provides an in-depth exploration of the synthesis and hypothesized mechanism of action of novel bile acid derivatives conjugated with trans-1-cinnamylpiperazine. Aimed at researchers, scientists, and professionals in drug development, this document outlines the strategic rationale, detailed synthetic methodologies, and potential signaling pathways associated with these promising compounds, which are noted for their pro-apoptotic properties in cancer cell lines.

Introduction: The Therapeutic Potential of Bile Acid Conjugates

Bile acids are endogenous steroid molecules synthesized from cholesterol in the liver.[1][2] Beyond their classical role in fat digestion, bile acids and their derivatives are now recognized as crucial signaling molecules that regulate metabolic and inflammatory pathways.[1][3] Their inherent biological activity and unique physicochemical properties, such as an amphiphilic nature and a rigid steroidal backbone, make them attractive scaffolds for the development of novel therapeutics.[1][3] The carboxyl group on the side chain of bile acids provides a convenient handle for chemical modification, most commonly through amide bond formation with various amine-containing moieties.[4]

This guide focuses on the conjugation of bile acids with this compound, a compound recognized for its use in synthesizing derivatives with pro-apoptotic effects on human carcinoma cells. By covalently linking the bile acid scaffold to the cinnamylpiperazine moiety, it is hypothesized that the resulting conjugate can leverage the biological activities of both components to create a potent and potentially targeted anticancer agent.

Synthetic Strategy and Experimental Protocols

The core of synthesizing bile acid-trans-1-cinnamylpiperazine derivatives lies in the formation of a stable amide bond between the carboxylic acid of the bile acid and the secondary amine of the piperazine ring. This reaction requires the activation of the carboxylic acid, which can be achieved through various modern coupling reagents.

General Amide Coupling Methodology

A robust and widely applicable method for this conjugation involves the use of peptide coupling reagents. These reagents react with the bile acid's carboxylic acid to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine of this compound.

A plausible and detailed experimental protocol is provided below. This protocol is synthesized from standard, well-established amide coupling procedures in medicinal chemistry.[5][6][7][8]

Materials:

-

A representative bile acid (e.g., Cholic Acid, Chenodeoxycholic Acid)

-

This compound

-

Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvent: Anhydrous DMF (N,N-Dimethylformamide)

-

Reagents for workup and purification: Ethyl acetate, 1M HCl, saturated NaHCO₃ solution, brine, anhydrous MgSO₄, silica gel for chromatography.

Procedure:

-

Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the bile acid (1.0 eq) in anhydrous DMF.

-